molecular formula C22H23NO5 B2476602 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-19-6

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2476602
CAS No.: 637753-19-6
M. Wt: 381.428
InChI Key: TZXDLAGDEKDERO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at position 7, and a pyrrolidin-1-ylmethyl group at position 8. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Hydroxylation at position 7: This can be accomplished using selective oxidation reactions.

    Attachment of the pyrrolidin-1-ylmethyl group: This step typically involves nucleophilic substitution reactions, where a pyrrolidine derivative is introduced to the chromenone core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 7 and the pyrrolidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

    3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one: Lacks the hydroxy and pyrrolidin-1-ylmethyl groups, resulting in different chemical and biological properties.

    7-Hydroxy-4H-chromen-4-one: Lacks the 3,4-dimethoxyphenyl and pyrrolidin-1-ylmethyl groups, leading to different reactivity and applications.

    8-(Pyrrolidin-1-ylmethyl)-4H-chromen-4-one: Lacks the 3,4-dimethoxyphenyl and hydroxy groups, affecting its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-8-5-14(11-20(19)27-2)17-13-28-22-15(21(17)25)6-7-18(24)16(22)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXDLAGDEKDERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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